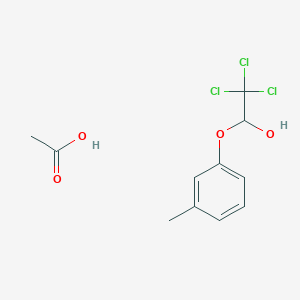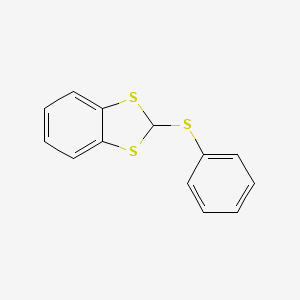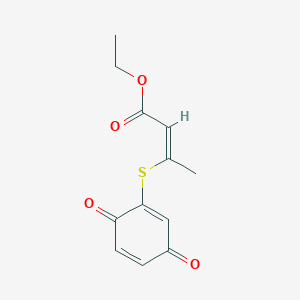![molecular formula C6H10N2O4 B14617495 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid CAS No. 58792-16-8](/img/structure/B14617495.png)
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxycarbonyl group and a hydrazinylidene group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid typically involves the reaction of ethyl hydrazinecarboxylate with pyruvic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ethoxycarbonyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce hydrazine derivatives.
科学的研究の応用
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- 2-[2-(Methoxycarbonyl)hydrazinylidene]propanoic acid
- 2-[2-(Propoxycarbonyl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ethoxycarbonyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
特性
CAS番号 |
58792-16-8 |
|---|---|
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC名 |
2-(ethoxycarbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C6H10N2O4/c1-3-12-6(11)8-7-4(2)5(9)10/h3H2,1-2H3,(H,8,11)(H,9,10) |
InChIキー |
CKKZLIXPFOUFDC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


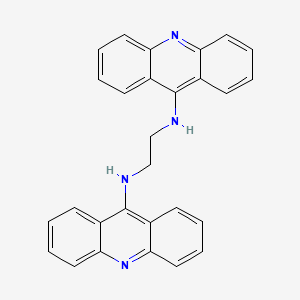
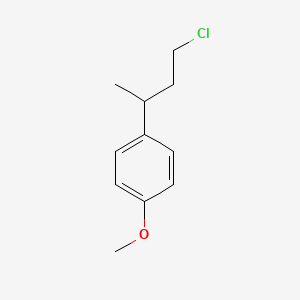

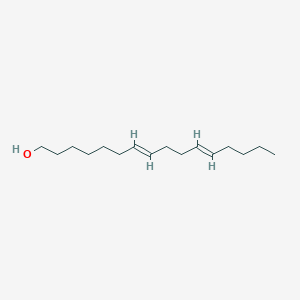
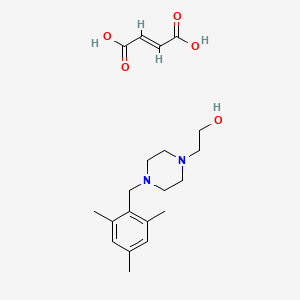
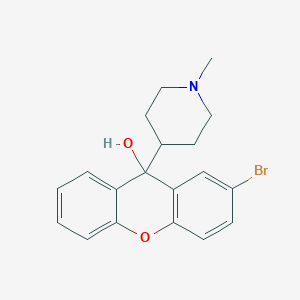

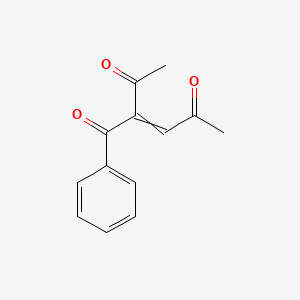

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
